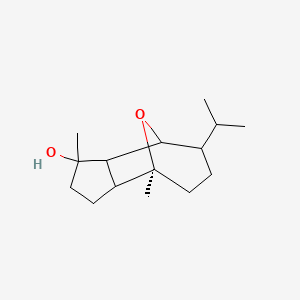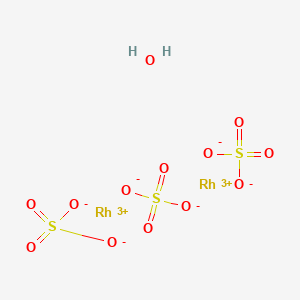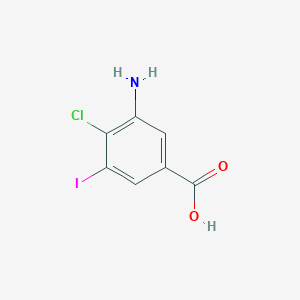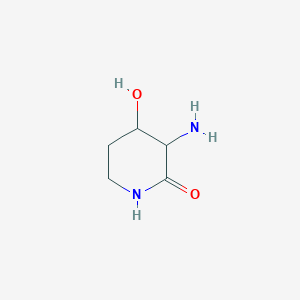![molecular formula C13H8ClNO2S B14789084 5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14789084.png)
5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the chlorine atom and the carboxylic acid group adds to its reactivity and potential for forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling of the Rings: The chlorinated thiophene and the pyrrole are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, diethyl ether as a solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorine atom and carboxylic acid group can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding, leading to the modulation of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(6-Bromobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
5-(6-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
5-(6-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid makes it more reactive in nucleophilic substitution reactions compared to its bromine, methyl, and fluorine analogs. This reactivity can be advantageous in the synthesis of various derivatives for different applications.
Propiedades
Fórmula molecular |
C13H8ClNO2S |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
5-(6-chloro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H8ClNO2S/c14-8-2-1-7-5-12(18-11(7)6-8)9-3-4-10(15-9)13(16)17/h1-6,15H,(H,16,17) |
Clave InChI |
RDUZOBWLTOEJFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC(=C2)C3=CC=C(N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)

![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)

![Butanedioic acid, 1-[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester](/img/structure/B14789026.png)


![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B14789042.png)
![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)

![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)


![2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14789077.png)
